3-(4-methoxyphenyl)-1-oxo-1H,2H-pyrido[1,2-a]pyrazin-5-ium
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Overview
Description
3-(4-methoxyphenyl)-1-oxo-1H,2H-pyrido[1,2-a]pyrazin-5-ium is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of the methoxyphenyl group and the pyrido[1,2-a]pyrazine core imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-oxo-1H,2H-pyrido[1,2-a]pyrazin-5-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . This method allows for the formation of the pyrido[1,2-a]pyrazine core with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-oxo-1H,2H-pyrido[1,2-a]pyrazin-5-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrido[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-1-oxo-1H,2H-pyrido[1,2-a]pyrazin-5-ium has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-oxo-1H,2H-pyrido[1,2-a]pyrazin-5-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazine derivatives: These compounds also have a heterocyclic core and are known for their diverse pharmacological properties.
Uniqueness
3-(4-methoxyphenyl)-1-oxo-1H,2H-pyrido[1,2-a]pyrazin-5-ium is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H13N2O2+ |
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Molecular Weight |
253.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2H-pyrido[1,2-a]pyrazin-5-ium-1-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-7-5-11(6-8-12)13-10-17-9-3-2-4-14(17)15(18)16-13/h2-10H,1H3/p+1 |
InChI Key |
AQQRIOOFKTVYLW-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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